Synthetic Route and Precursor Yield
The reduction of 7-nitrofluoranthene is the established route to 7-aminofluoranthene. The synthesis of the precursor is reported to yield a mixture of 7- and 8-nitrofluoranthene in a combined 34% from 1,2,3,10b-tetrahydrofluoranthene, which is higher than the yields for 3-nitrofluoranthene (13%) and 1-nitrofluoranthene (20%) under their respective optimal conditions [1]. This co-synthesis with the 8-isomer necessitates a dedicated purification step, directly linking procurement to the availability of this specific synthetic route and subsequent isomer separation. The differentiated synthetic accessibility from its nitro precursor is a critical factor for sourcing.
| Evidence Dimension | Synthesis yield of nitrofluoranthene precursor from starting material |
|---|---|
| Target Compound Data | 34% (combined yield of 7- and 8-nitrofluoranthene from 1,2,3,10b-tetrahydrofluoranthene) |
| Comparator Or Baseline | 1-Nitrofluoranthene: 20% from fluoranthene; 2-Nitrofluoranthene: 24% from 1,2,3,10b-tetrahydrofluoranthene; 3-Nitrofluoranthene: 13% from fluoranthene |
| Quantified Difference | The combined 7-/8- yield is at least 1.7-fold higher than 1-nitrofluoranthene and 2.6-fold higher than 3-nitrofluoranthene. |
| Conditions | Synthesis and characterization of mononitrofluoranthenes; Van Haeringen et al., 1992 |
Why This Matters
Procuring 7-aminofluoranthene requires sourcing its specifically co-synthesized precursor, impacting supply chain strategy and cost compared to isomers produced via more straightforward single-product routes.
- [1] Van Haeringen, C. J., et al. Synthesis and characterisation of nitro-, nitroso- and aminofluoranthenes. Recueil des Travaux Chimiques des Pays-Bas, 1992, 111(7), 353-360. DOI: 10.1002/recl.19921110701. View Source
